molecular formula C11H21ClN2O2 B2538098 tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride CAS No. 2306265-21-2

tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride

Cat. No.: B2538098
CAS No.: 2306265-21-2
M. Wt: 248.75
InChI Key: GDDHWFXCUWZKTG-UHFFFAOYSA-N
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Description

tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20N2O2·HCl. It is a derivative of diazaspiro compounds, which are known for their unique spirocyclic structure. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride typically involves the reaction of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate with hydrochloric acid. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride is used in several scientific research fields:

    Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to changes in biochemical pathways, resulting in therapeutic effects or other biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
  • bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate)

Uniqueness

tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of the tert-butyl group, which imparts distinct chemical properties. Compared to similar compounds, it offers better stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-8-11(13)4-5-11;/h12H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDHWFXCUWZKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC12CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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